(Triethoxysilyl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-triethoxysilylacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3Si/c1-4-10-13(8-7-9,11-5-2)12-6-3/h4-6,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHKQIOOIQZAAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC#N)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623392 | |
| Record name | (Triethoxysilyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1627-94-7 | |
| Record name | (Triethoxysilyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80623392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Condensation Alcohol Producing :≡si Oh + Eto Si≡ ⇌ ≡si O Si≡ + Etoh
Transformations Involving the Nitrile Moiety
The nitrile group (-C≡N) in (Triethoxysilyl)acetonitrile is a versatile functional group that can undergo a variety of chemical transformations. openstax.orglibretexts.org These reactions provide pathways to introduce new functionalities into the organosilane molecule, making it a useful building block for more complex structures or for modifying surfaces with different chemical properties. The reactivity of the nitrile is analogous to that of a carbonyl group, as the carbon-nitrogen triple bond is strongly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. openstax.orglibretexts.orgchemistrysteps.com
Common transformations of the nitrile group include:
Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to first form an amide and subsequently a carboxylic acid. chemguide.co.uklibretexts.org
Acid-catalyzed hydrolysis involves protonation of the nitrogen, which enhances the electrophilicity of the carbon, followed by the attack of water. libretexts.orglumenlearning.com The final products would be acetic acid (or its silylated equivalent) and an ammonium (B1175870) salt. libretexts.org
Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the nitrile carbon. libretexts.org This process yields a carboxylate salt and ammonia. chemguide.co.uk
Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which proceeds via nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.orglibretexts.org This reaction would convert this compound into (2-aminoethyl)triethoxysilane. Milder reducing agents can sometimes be used to yield an aldehyde. chemistrysteps.com Catalytic hydrogenation (e.g., using H₂ over Raney Nickel or Palladium) is also an effective method for reducing nitriles to primary amines and can be selective in the presence of other functional groups like esters. researchgate.net
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the nitrile carbon to form ketones after an aqueous workup. libretexts.orgchemistrysteps.com The reaction proceeds through an intermediate imine anion, which is hydrolyzed to the ketone. libretexts.org
A summary of these potential transformations is presented in the table below.
| Reaction Type | Reagents | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Carboxylic acid (or salt) |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary amine |
| H₂, Metal Catalyst (e.g., Raney Ni) | Primary amine | |
| Grignard Reaction | 1. R-MgX 2. H₂O | Ketone |
Coordination Chemistry and Metal Complexation Involving Triethoxysilyl Groups
The coordination chemistry of this compound is influenced by the presence of both the triethoxysilyl group and the nitrile moiety.
The nitrile group itself is a well-known ligand in coordination chemistry. The lone pair of electrons on the nitrogen atom can coordinate to a metal center. Functional polyorganosilsesquioxanes containing cyano groups have been shown to form complexes with various metal ions, including silver (Ag), copper (Cu), and nickel (Ni). nih.gov This interaction is thermodynamically favorable and suggests that materials derived from this compound could be effective as sorbents for heavy or precious metals. nih.gov
While the triethoxysilyl group is not typically considered a strong coordinating ligand itself, the oxygen atoms of the ethoxy groups possess lone pairs that can engage in weak dative interactions with Lewis acidic metal centers. More significantly, upon hydrolysis, the resulting silanol (Si-OH) groups are highly effective at binding to metal ions. This is a fundamental principle in the formation of metal-silica hybrid materials. The silanol groups can deprotonate and form strong Si-O-M bonds with a variety of metal centers, integrating them into the siloxane network.
Furthermore, silyl-substituted ligands can be designed to coordinate with transition metals to form metallocenes. For instance, tris(trimethoxysilyl)silanide has been used to create oligosilyl-decorated metallocenes with titanium, zirconium, and hafnium. nih.gov This demonstrates the utility of alkoxysilyl groups in constructing complex organometallic structures.
Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article focusing on the advanced materials applications of "this compound" according to the provided outline.
Silsesquioxane-Based Networks
Organically Modified Silicates (ORMOSILs) and Hybrid Xerogels
Aerogels and Sol-Gels
Mesoporous Organosilica Nanoparticles (MON)
Functional coatings via grafting onto nanoparticles
While the searches provided extensive information on related triethoxysilane (B36694) compounds (such as those with vinyl, phenyl, amino, and alkyl-bridged functionalities) and the use of acetonitrile (B52724) as a solvent in sol-gel processes, there is no specific information available for the cyanomethyl functional group of this compound being incorporated into these material frameworks.
Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on "this compound" is not feasible with the currently available information.
Theoretical and Computational Investigations of Triethoxysilyl Acetonitrile
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. By approximating the electron density, DFT calculations can predict molecular geometries, vibrational frequencies, and a suite of reactivity descriptors that offer a quantitative measure of chemical behavior.
For (Triethoxysilyl)acetonitrile, DFT studies, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are essential for understanding its fundamental properties. A closely related molecule, cyano(cyanomethyl)silane, has been studied theoretically, providing a strong basis for understanding the core Si-C-CN framework. researchgate.net The primary focus of such studies is often the conformational isomerism, particularly the rotation around the Si-C bond, leading to different rotamers (e.g., trans and gauche).
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. Reactivity descriptors derived from these frontier orbitals, including chemical potential (μ), hardness (η), and the global electrophilicity index (ω), quantify the molecule's tendency to accept or donate electrons. These descriptors are invaluable for predicting how this compound will interact with other chemical species, for instance, during surface modification processes.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
This table presents theoretical values for a model compound, cyano(cyanomethyl)silane, which serves as a proxy for this compound. The values illustrate the typical output of DFT calculations for reactivity analysis.
| Descriptor | Formula | Typical Calculated Value (a.u.) | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | > 0.2 | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | > 0.0 | Energy released when an electron is added. |
| Chemical Potential (μ) | μ = -(I+A)/2 | < -0.1 | "Escaping tendency" of electrons. |
| Chemical Hardness (η) | η = (I-A)/2 | > 0.1 | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = μ²/2η | > 0.05 | Overall electrophilic nature of the molecule. |
Time-Dependent Density Functional Theory (TD-DFT) extends the principles of DFT to study the behavior of molecules under time-varying electric fields, such as those from light. This method is highly effective for predicting electronic absorption spectra (UV-Vis spectra) by calculating excitation energies and oscillator strengths of electronic transitions. researchgate.netcp2k.orgunimore.it
For this compound, TD-DFT calculations can identify the wavelengths at which the molecule absorbs light and the nature of the corresponding electronic transitions. qnl.qakarazin.ua Typically, the lowest energy transitions involve the promotion of an electron from the HOMO to the LUMO. The analysis can reveal whether these transitions are localized on a specific part of the molecule, such as the nitrile group (n → π* or π → π* transitions), or involve charge transfer across the molecule. The solvent environment can significantly influence these properties, and computational models like the Polarizable Continuum Model (PCM) are often used in conjunction with TD-DFT to simulate these effects. psu.edunih.gov The results are crucial for applications where the optical properties of the functionalized material are important.
Table 2: Simulated Optical Properties of a Model Cyanosilane via TD-DFT
This table provides an example of TD-DFT output for a model system, illustrating the kind of data generated for predicting UV-Vis absorption.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Dominant Orbital Contribution |
| S0 → S1 | 5.8 | 214 | 0.002 | n → π* (Nitrile) |
| S0 → S2 | 6.5 | 191 | 0.150 | π → π* (Nitrile) |
| S0 → S3 | 7.2 | 172 | 0.085 | σ → π* |
Molecular Dynamics Simulations for Conformational and Dynamic Behavior
While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational landscape of molecules over time. nih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can model the flexibility of the triethoxysilyl group and the rotation around the Si-C bond. researchgate.netmdpi.com
For this compound, MD simulations can reveal the preferred conformations in different environments (e.g., in vacuum, in a solvent, or near a surface). rsc.org The simulations can quantify the energy barriers between different rotamers, providing information on the molecule's flexibility. nih.gov This is particularly important for understanding how the molecule orients itself when it binds to a substrate, which can affect the density and uniformity of self-assembled monolayers. The dynamic nature of the ethoxy groups, including their hydrolysis and condensation reactions, can also be modeled, albeit with more complex reactive force fields.
Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Analysis for Bonding Characterization
To gain a deeper understanding of the chemical bonds within this compound, advanced electron density analysis methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld analysis are employed. nih.govresearchgate.net
QTAIM, developed by Richard Bader, partitions the molecular electron density into atomic basins. nih.gov This allows for the quantitative characterization of chemical bonds through the analysis of bond critical points (BCPs)—points of minimum electron density between two bonded atoms. ufs.ac.za The electron density (ρ) and its Laplacian (∇²ρ) at the BCP provide insight into the nature of the bond. For example, a high ρ and a negative ∇²ρ are characteristic of a covalent bond, while low ρ and positive ∇²ρ indicate closed-shell interactions like ionic or hydrogen bonds. nih.gov
Hirshfeld surface analysis provides a visual method to explore intermolecular interactions. ias.ac.injmaterenvironsci.com The Hirshfeld surface is constructed around a molecule in a crystal lattice, and the distance from the surface to the nearest atom inside and outside the surface is mapped. This visualization, often presented as a 2D "fingerprint plot," allows for the identification and quantification of different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces, which govern the packing of molecules in the solid state. qnl.qaresearchgate.net
Table 3: Representative QTAIM Parameters for Bonds in a Cyanosilane
This table shows typical QTAIM data for key bonds, illustrating how the method characterizes bonding. Values are based on general knowledge of similar bonds.
| Bond | Electron Density (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) | Bond Character |
| Si-C | ~0.10 | > 0 | Polar Covalent |
| C-C | ~0.25 | < 0 | Covalent |
| C≡N | ~0.45 | < 0 | Polar Covalent (Triple Bond) |
| C-H | ~0.28 | < 0 | Covalent |
Computational Studies on Intermolecular Interactions (e.g., Hydrogen Bonding)
The ability of this compound to form intermolecular interactions, particularly hydrogen bonds, is fundamental to its role as a coupling agent and in the formation of larger molecular assemblies. The nitrogen atom of the nitrile group possesses a lone pair of electrons, making it a potential hydrogen bond acceptor. nepjol.info
Computational studies can model the interaction of this compound with hydrogen bond donors, such as water or surface silanol (B1196071) (Si-OH) groups. researchgate.netmdpi.com By calculating the geometry and binding energy of the resulting complex, the strength and nature of the hydrogen bond can be determined. nepjol.info Methods like DFT are well-suited for this purpose. Analysis of the vibrational frequencies can also provide evidence of hydrogen bonding, as the C≡N stretching frequency is expected to shift upon interaction. These studies are critical for understanding the initial adsorption step onto hydroxylated surfaces like silica (B1680970) or glass, which is often mediated by hydrogen bonding before covalent siloxane bonds are formed.
Reactivity and Reaction Pathways of Triethoxysilyl Acetonitrile and Its Derivatives
Hydrolysis and Condensation Mechanisms in Sol-Gel Processes
The sol-gel process is a cornerstone of materials science, used to produce solid materials from small molecules. For alkoxysilanes like (Triethoxysilyl)acetonitrile, this process involves two fundamental reactions: hydrolysis and condensation. mdpi.com The process begins with the hydrolysis of the ethoxy groups (-OEt) to form silanol (B1196071) groups (Si-OH). These silanol groups can then react with other silanol groups or unreacted ethoxy groups in condensation reactions to form siloxane bridges (Si-O-Si), gradually building a network structure. mdpi.com
Advanced Materials Applications of Triethoxysilyl Acetonitrile Derived Structures
Surface Engineering and Functional Coatings
Construction of Functional Surfaces (e.g., Oligonucleotide Arrays on Glass Substrates)
The covalent immobilization of biomolecules, such as oligonucleotides, onto solid supports like glass is a cornerstone of modern biotechnology, enabling the fabrication of microarrays for high-throughput analysis. This process typically relies on bifunctional linker molecules that can first anchor to the substrate and then present a reactive group for biomolecule attachment.
Organosilanes are ideal for this purpose. The triethoxysilyl group readily hydrolyzes in the presence of moisture to form silanol (B1196071) groups, which can then condense with the silanol groups present on the surface of glass or other silica-based substrates, forming a stable, covalent siloxane bond.
While compounds like N-(3-(triethoxysilyl)-propyl)-4-hydroxybutyramide and N,N-Bis(hydroxyethyl)amino-propyltriethoxysilane are well-documented for creating hydroxyl-terminated surfaces suitable for DNA synthesis, the specific use of (Triethoxysilyl)acetonitrile has not been detailed in available research. Theoretically, the nitrile group (C≡N) of this compound could be chemically modified post-immobilization to create a functional handle for oligonucleotide coupling. For instance, the nitrile could be reduced to a primary amine, which is a common functional group for attaching DNA strands. However, studies detailing this specific pathway for this compound on glass substrates are not apparent.
A novel method for constructing oligonucleotide arrays has been described using a different heterobifunctional reagent, N-(2-trifluoroethanesulfonatoethyl)-N-(methyl)-triethoxysilylpropyl-3-amine (NTMTA), which carries a triethoxysilyl group for glass binding and a tresyl group for reacting with functionalized oligonucleotides. This highlights the general principle that could potentially be applied to this compound, but specific research is lacking.
Application as Coupling Agents in Composite Materials (e.g., Silica-Rubber Systems)
Coupling agents are crucial for enhancing the compatibility and adhesion between inorganic fillers, such as silica (B1680970), and organic polymer matrices, like rubber. This is particularly important in the tire industry, where silica-filled rubber composites offer improved performance characteristics.
Silane (B1218182) coupling agents typically possess a dual-functionality: a silane group that reacts with the filler and an organofunctional group that interacts with the polymer matrix. The most widely used coupling agent in this field is Bis(3-triethoxysilylpropyl)tetrasulfide (TESPT). The triethoxysilyl groups of TESPT bond to the silica surface, while the tetrasulfide group can form cross-links with the rubber during vulcanization.
There is no available research to suggest that this compound is used as a coupling agent in silica-rubber systems. For it to be effective, the nitrile group would need to exhibit reactivity or strong interaction with the rubber matrix. While nitrile-containing polymers (e.g., nitrile rubber) are known for their oil resistance, the direct interaction of a simple nitrile group with common tire elastomers like natural rubber or styrene-butadiene rubber is not typically exploited for coupling purposes.
Synthesis of Polymeric and Hybrid Organic-Inorganic Materials
Building Blocks for Organosilicon Polymers and Co-polymers
Organosilicon polymers, or polysiloxanes, are valued for their unique properties, including thermal stability, flexibility at low temperatures, and biocompatibility. The properties of these polymers can be tuned by incorporating various organic functional groups.
This compound could theoretically serve as a monomer or co-monomer in the synthesis of functionalized organosilicon polymers. The hydrolysis and condensation of its triethoxysilyl group would lead to the formation of a polysiloxane backbone, with the acetonitrile (B52724) functionality pendant to the silicon atoms. Such nitrile-functionalized polysiloxanes could exhibit interesting properties, such as altered polarity or the ability to undergo further chemical transformations.
Research has been conducted on the synthesis of soluble polysilsesquioxanes with phthalimide (B116566) groups, starting from 2-[3-(triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione, demonstrating the general principle of creating functional polysiloxanes from triethoxysilyl precursors. However, specific studies detailing the polymerization of this compound are absent from the reviewed literature.
Cross-linking Agents in Advanced Polymer Networks
Cross-linking agents are molecules that can form chemical bonds between polymer chains, creating a three-dimensional network structure. This process enhances the mechanical strength, thermal stability, and chemical resistance of the polymer.
Bis-triethoxysilyl compounds, such as 1,2-bis(triethoxysilyl)ethane (B100286) (BTSE), are known to act as cross-linkers in the formation of silsesquioxane-based network polymers. These molecules can co-condense with other organosilane monomers to build a robust network.
For this compound to function as a cross-linker, it would need to possess at least two reactive sites capable of bonding with polymer chains. As a monofunctional silane in terms of its organic group, it is not a conventional cross-linking agent. However, if the nitrile group were to participate in a cross-linking reaction (for example, through trimerization to form a triazine ring under certain conditions), it could potentially induce cross-linking. There is no evidence in the available literature to suggest that this compound is used for this purpose in advanced polymer networks.
Catalytic Applications Involving Triethoxysilyl Acetonitrile Derivatives
Heterogeneous Catalysis through Material Integration and Surface Immobilization
The creation of heterogeneous catalysts from molecular precursors is a cornerstone of sustainable chemistry, aiming to combine the high efficiency of homogeneous catalysts with the practical benefits of a solid phase, such as easy separation and reusability. nih.gov The triethoxysilyl group of (Triethoxysilyl)acetonitrile is ideal for this "heterogenization" process, allowing the molecule to be covalently bonded to the surface of inorganic supports. google.com
The most common method for immobilization is grafting onto materials rich in surface hydroxyl (-OH) groups, such as silica (B1680970) (SiO₂), alumina, and titania. wipo.int Mesoporous silica materials like MCM-41 and SBA-15 are particularly favored supports due to their high surface area, tunable pore sizes, and chemically inert framework, which can house functional groups and provide reactant access to the active sites. rsc.orggoogle.comresearchgate.net The immobilization process typically involves the hydrolysis of the ethoxy groups (-OCH₂CH₃) of the silane (B1218182) to form reactive silanol (B1196071) groups (Si-OH). google.comnih.gov These silanols then undergo a condensation reaction with the hydroxyl groups on the support's surface, forming highly stable siloxane (Si-O-Si) covalent bonds. nih.govgoogle.com This robust covalent linkage prevents the catalyst from leaching into the reaction medium during the catalytic process, a common issue with simpler adsorption methods. mdpi.com
Alternatively, the functional silane can be integrated into the support material during its synthesis via a co-condensation method. ncl.res.in This approach can lead to a more uniform distribution of the active sites throughout the catalyst's structure. ncl.res.in By tethering derivatives of this compound to these solid supports, recyclable and robust catalytic systems can be designed for a range of organic transformations. researchgate.net
Specific Catalytic Transformations Enabled by Triethoxysilyl-Functionalized Species
The true catalytic potential of immobilized this compound is realized after the chemical modification of its nitrile (-C≡N) function into a catalytically active group. The most significant of these transformations is the reduction of the nitrile to a primary amine, creating a potent solid base catalyst.
Amine-Functionalized Catalysts for Carbon-Carbon Bond Formation
The reduction of a nitrile to a primary amine is a well-established chemical process, often accomplished through catalytic hydrogenation using reagents like Raney Nickel, palladium, or lithium aluminium hydride. wikipedia.org When applied to silica-immobilized this compound, this reaction yields a surface functionalized with aminoethyl groups (-CH₂CH₂NH₂), creating a solid catalyst with basic sites. These amine-functionalized silicas are highly effective heterogeneous catalysts for a variety of base-catalyzed reactions. ncl.res.inacs.org
A prominent application for these solid base catalysts is the Knoevenagel condensation . nih.govacs.org This reaction is fundamental in organic synthesis for forming new carbon-carbon double bonds. It typically involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malononitrile (B47326) or an alkyl cyanoacetate. The immobilized amine functions as the basic site, abstracting a proton from the active methylene compound to generate a nucleophilic carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product.
The performance of such amine-functionalized silica catalysts in the Knoevenagel condensation is demonstrated in the table below, using various aromatic aldehydes.
| Aldehyde Substrate | Active Methylene Compound | Conversion (%) | Reference |
|---|---|---|---|
| Benzaldehyde | Ethyl Cyanoacetate | 95 | nih.govacs.org |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | 92 | nih.govacs.org |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | 98 | nih.govacs.org |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | 90 | nih.govacs.org |
The data represents typical results for aminopropyl-functionalized silica monoliths in flow catalysis, which serve as a model for the reactivity of catalysts derived from the reduction of immobilized this compound.
Catalysis via Other Nitrile-Derived Functional Groups
Beyond simple amines, the nitrile group can be a precursor to other functional moieties with unique catalytic properties. For example, it can be used to synthesize more complex nitrogen-containing ligands like guanidines. When a cyanoguanidine ligand is covalently attached to a porous silica support, it can act as a highly effective metal-free catalyst for depolymerization reactions. rsc.orgrsc.org This has significant implications for chemical recycling of plastics like polyethylene (B3416737) terephthalate (B1205515) (PET). rsc.org
The table below summarizes the catalytic performance of a silica-supported cyanoguanidine catalyst in the glycolysis of PET.
| Catalyst System | Reaction | PET Conversion (%) | Monomer Yield (%) | Reference |
|---|---|---|---|---|
| Silica-supported Cyanoguanidine | PET Glycolysis | 100 | 80 | rsc.orgrsc.org |
These examples highlight how this compound can be used as a molecular building block to construct a variety of specialized heterogeneous catalysts, where the final catalytic activity is determined by the specific chemical transformation of the nitrile group after its immobilization onto a solid support.
Q & A
Q. What are the recommended synthesis methods for (Triethoxysilyl)acetonitrile in laboratory settings?
this compound is typically synthesized via nucleophilic substitution or hydrosilylation reactions. A common approach involves reacting acetonitrile derivatives with triethoxysilane (HSi(OEt)₃) under catalytic conditions (e.g., using Pt or Rh catalysts). For example:
- Step 1 : Prepare a dry reaction vessel under inert gas (N₂/Ar) to prevent hydrolysis of the silane .
- Step 2 : Add stoichiometric equivalents of acetonitrile (e.g., chloroacetonitrile) and HSi(OEt)₃ with a catalyst (e.g., Karstedt’s catalyst).
- Step 3 : Monitor reaction progress via FT-IR for Si-H bond disappearance (~2100 cm⁻¹) or GC-MS for product formation .
- Step 4 : Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate).
Q. What safety precautions should be taken when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation; triethoxysilyl compounds may release ethanol or acetic acid vapors during hydrolysis .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential acute toxicity (GHS06 classification) .
- Storage : Keep in tightly sealed containers under inert gas, away from oxidizing agents (e.g., peroxides) and moisture .
- Spills : Neutralize with sand or vermiculite; avoid water to prevent exothermic reactions .
Q. How can researchers ensure the purity and stability of this compound during storage?
- Purity Analysis : Use GC-FID with a polar column (e.g., DB-5) or NMR (¹H/²⁹Si) to detect impurities like residual silanol groups .
- Stability : Store at 2–8°C in amber glass bottles to minimize photodegradation. Add molecular sieves (3Å) to absorb moisture .
- Monitoring : Periodically check for viscosity changes or precipitate formation, which indicate hydrolysis or polymerization .
Advanced Research Questions
Q. How does the triethoxysilyl group influence the reactivity of acetonitrile in cross-coupling reactions?
The triethoxysilyl group acts as a directing/anchoring moiety in heterogeneous catalysis. For example:
- Catalyst Immobilization : The ethoxy groups hydrolyze to silanol (-Si-OH), enabling covalent bonding to SiO₂ supports. This enhances recyclability in Pd-catalyzed cyanation reactions .
- Electronic Effects : The electron-withdrawing nitrile group increases electrophilicity, facilitating nucleophilic attacks (e.g., in Michael additions). Quantify this via Hammett substituent constants (σₚ) derived from reaction kinetics .
Q. What experimental design considerations are critical when using this compound in sol-gel processes?
Q. How can contradictory data regarding the solubility of this compound in polar solvents be resolved?
- Phase Separation Studies : Acetonitrile derivatives exhibit unexpected phase behavior under specific conditions. For example:
- Contradiction Analysis : Replicate conflicting studies with controlled humidity and solvent purity (HPLC-grade vs. technical grade). Publish method details to resolve discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
